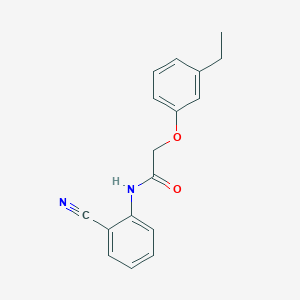![molecular formula C17H18N2O3 B240445 N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide, also known as MPAA, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the benzamide class of compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to reduce fever in animal models of fever. In addition, this compound has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-known. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a relatively complex compound, and its synthesis can be time-consuming. In addition, this compound is not readily available commercially, and it may be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has potential therapeutic applications in the treatment of cancer. This compound has several advantages for lab experiments, but its synthesis can be time-consuming and it may be difficult to obtain in large quantities. Further research is needed to better understand the mechanism of action of this compound and to investigate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide involves the reaction of 4-methylphenol with phosgene to form 4-methylphenyl chloroformate. This intermediate is then reacted with N-methyl-4-aminobenzamide to form this compound. The synthesis of this compound is a well-established method and has been used in numerous scientific studies.
Applications De Recherche Scientifique
N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C17H18N2O3 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-9-15(10-4-12)22-11-16(20)19-14-7-5-13(6-8-14)17(21)18-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
MYSGDUZDLZCWDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)
![N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240366.png)
![N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240369.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)